Imidazole is a natural product found in Lens culinaris and Homo sapiens with data available.
Imidazole
CAS No.: 288-32-4
Cat. No.: VC21154941
Molecular Formula: C3H4N2
Molecular Weight: 68.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288-32-4 |
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Molecular Formula | C3H4N2 |
Molecular Weight | 68.08 g/mol |
IUPAC Name | 1H-imidazole |
Standard InChI | InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) |
Standard InChI Key | RAXXELZNTBOGNW-UHFFFAOYSA-N |
SMILES | C1=CN=CN1 |
Canonical SMILES | C1=CN=CN1 |
Boiling Point | 257 °C 268 °C |
Colorform | Monoclinic prisms from benzene Colorless crystals Colorless-yellow solid |
Flash Point | 145 °C (293 °F) - closed cup 145 °C c.c. |
Melting Point | 89.52 °C 90.5 °C 89 °C |
Introduction
Structure and Chemical Properties
Chemical Structure
Imidazole is a planar five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms at positions 1 and 3 . This aromatic system exists in two equivalent tautomeric forms due to the ability of hydrogen to bind to either nitrogen atom . The molecule possesses considerable aromaticity owing to the presence of six π-electrons: a pair from the protonated nitrogen atom and one from each of the remaining four atoms in the ring .
Polarity and Solubility
Imidazole is highly polar, with an electric dipole moment of 3.67 D, which contributes to its excellent solubility in water (633 g/L at 20°C) . The polar nature and hydrogen bonding capabilities allow imidazole to interact effectively with various biological molecules, enhancing its significance in biochemical processes .
Physical Properties of Imidazole
The physical properties of imidazole play a crucial role in its chemical behavior and applications. Table 1 below presents the fundamental physical properties of imidazole based on comprehensive data from multiple sources.
Table 1: Basic Chemical Information about Imidazole
Property | Value |
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IUPAC Name | 1,3-Diazole |
Chemical Formula | C₃H₄N₂ |
Molecular Weight | 68.08 g/mol |
CAS Number | 288-32-4 |
Structure | 5-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 |
Appearance | White to pale yellow crystalline solid |
Odor | Characteristic amine-like |
Table 2: Physical Properties of Imidazole
Property | Value | Reference |
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Melting Point | 89-91°C (192-196°F) | NIST WebBook |
Boiling Point | 256°C (493°F) | NIST WebBook |
Density | 1.23 g/cm³ | ChemicalBook |
Solubility in Water | Highly soluble (633 g/L at 20°C) | ChemicalBook |
pKa | 7.0 (acidic proton), 14.5 (basic nitrogen) | HMDB |
Log P | -0.08 | HMDB |
Vapor Pressure | 0.003 mmHg at 25°C | NIST WebBook |
Refractive Index | 1.4799 | ChemicalBook |
Flash Point | 146°C (295°F) | ChemicalBook |
Table 3: Thermodynamic Properties of Imidazole
Property | Value | Reference |
---|---|---|
Enthalpy of Formation (ΔHf) | 58.5 kJ/mol | NIST WebBook |
Gibbs Free Energy of Formation (ΔGf) | 159.3 kJ/mol | NIST WebBook |
Enthalpy of Fusion | 12.43 kJ/mol | NIST WebBook |
Heat Capacity (Cp) | 90.5 J/mol·K (at 25°C) | NIST WebBook |
Entropy (S°) | 197.9 J/mol·K (at 25°C) | NIST WebBook |
The relatively high melting and boiling points of imidazole reflect the strength of intermolecular hydrogen bonding within its crystal structure. Its negative log P value indicates greater solubility in aqueous environments than in lipid environments, which influences its pharmacokinetic behavior in biological systems.
Synthesis Methods
Classical Synthesis Approaches
The synthesis of imidazole and its derivatives has evolved significantly since its first preparation. Several classical methods remain important in both research and industrial settings:
Debus Synthesis
The original method reported by Heinrich Debus in 1858 involves the condensation of glyoxal with formaldehyde in the presence of ammonia . Despite producing low yields, this approach continues to be utilized for generating C-substituted imidazoles .
Radziszewski Synthesis
This method involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia . Francis R. Japp made significant contributions to this reaction by demonstrating that diketones other than glyoxal could be used and that 1,2-diketones could be employed alongside separate aromatic or aliphatic aldehydes .
Modern Synthesis Approaches
Modern approaches have expanded the synthetic toolkit for imidazole preparation, offering improved yields and greater flexibility:
Van Leusen Imidazole Synthesis
First published in 1977, this method utilizes tosylmethylisocyanides (TosMICs) and aldimines in a base-induced cycloaddition reaction to form imidazoles . This approach has gained popularity due to its advantages in synthesizing 1,4,5-trisubstituted imidazoles .
Microwave-Assisted Synthesis
As part of the growing trend toward green chemistry, microwave-assisted methods have been developed for imidazole synthesis. These approaches typically offer shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods .
Practical Synthesis Procedure
A general procedure for synthesizing trisubstituted imidazoles involves the following steps :
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In a round bottom flask, combine aldehyde (1 mmol), benzoin or benzil (1 mmol), NH₄OAc (3 mmol), CuI (15 mol%), and BuOH (7 mL).
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Reflux the mixture and monitor the progress using thin layer chromatography.
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Upon completion, cool the mixture to room temperature and pour into crushed ice.
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Stir the precipitated solid product at room temperature and filter to obtain the crude product.
This approach offers good yields in a relatively short time under simple reaction conditions, representing an effective three-component reaction methodology .
Spectroscopic Characteristics
Spectroscopic data is essential for the characterization and identification of imidazole. The following table presents key spectroscopic data for the parent imidazole compound.
Table 4: Spectroscopic Data for Imidazole
Spectroscopy Type | Signal | Assignment |
---|---|---|
¹H NMR (300 MHz, CDCl₃) | δ 7.85 (s, 1H) | C2-H (between N atoms) |
¹H NMR (300 MHz, CDCl₃) | δ 7.18 (s, 1H) | C4-H |
¹H NMR (300 MHz, CDCl₃) | δ 7.09 (s, 1H) | C5-H |
¹³C NMR (75 MHz, CDCl₃) | δ 135.5 | C2 carbon |
¹³C NMR (75 MHz, CDCl₃) | δ 129.4 | C4 carbon |
¹³C NMR (75 MHz, CDCl₃) | δ 116.2 | C5 carbon |
IR | 3138 cm⁻¹ | N-H stretch |
IR | 1541 cm⁻¹ | C=N stretch |
IR | 1082 cm⁻¹ | C-N stretch |
Mass Spectroscopy (EI) | m/z 68 [M⁺] | Molecular ion |
UV-Vis (in water) | λmax 210 nm | π→π* transition |
The spectroscopic features of imidazole reflect its aromatic nature and electronic structure. The ¹H NMR spectrum shows distinct signals for the three different proton environments, with the C2-H proton appearing the most deshielded due to its position between two electronegative nitrogen atoms .
Biological Significance
Natural Occurrence
Imidazole is incorporated into many important biological compounds. The most pervasive natural occurrence is in the amino acid histidine, which features an imidazole side chain . Histidine is present in many proteins and enzymes, often serving critical functions such as binding metal cofactors, as seen in hemoglobin .
Biochemical Functions
Imidazole-containing compounds play diverse roles in biological systems:
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Buffering: Histidine and its derivatives serve as important intracellular buffers due to the pKa of the imidazole group being close to physiological pH .
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Metal Coordination: The imidazole ring has a high affinity for metal cations, enabling it to participate in coordination complexes within metalloenzymes and other metalloproteins .
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Catalysis: In enzymes like ribonuclease, the imidazole group participates in acid-base catalysis, functioning as both a proton donor and acceptor .
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Signal Transduction: Histamine, derived from histidine through decarboxylation, acts as a key signaling molecule in immune responses, allergic reactions, and neurotransmission .
Pharmaceutical Applications
Imidazole derivatives represent a cornerstone of modern pharmaceutical development, exhibiting a diverse range of therapeutic activities. The unique structural features of the imidazole ring allow it to interact with various biological targets, leading to its incorporation in numerous clinically important drugs.
Antifungal Agents
One of the most significant pharmaceutical applications of imidazole is in antifungal medications. Imidazole-based antifungals, such as clotrimazole, ketoconazole, and miconazole, function by inhibiting the synthesis of ergosterol—a critical component of fungal cell membranes . This disruption leads to increased membrane permeability and eventual cell death. These compounds are effective against various fungal infections including athlete's foot, candidiasis, and ringworm .
Anticancer Therapeutics
Imidazole derivatives have demonstrated significant potential in cancer treatment. Compounds like benzimidazoles exhibit potent anticancer properties by disrupting microtubule formation and inducing apoptosis in cancer cells . Research has shown promising results in treating leukemia, breast cancer, and other malignancies .
A series of new imidazopyridine-triazole conjugates have been reported as potential tubulin polymerization inhibitors with IC₅₀ values as low as 0.51 μM against certain cancer cell lines . At concentrations of 3 μM, these compounds inhibited tubulin polymerization by approximately 56-59%, demonstrating efficacy comparable to standard treatments like nocodazole .
Antihistamines and Gastrointestinal Drugs
Imidazole-derived H₂-receptor antagonists like cimetidine and ranitidine have revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease by reducing gastric acid secretion . These compounds function by blocking histamine's action at H₂ receptors in the stomach's parietal cells.
Other Therapeutic Applications
The versatility of imidazole extends to numerous other therapeutic areas:
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Antiviral agents: Imidazole derivatives are being explored for their potential to inhibit viral replication .
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Anti-inflammatory compounds: Several imidazole-based drugs demonstrate significant anti-inflammatory activity .
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Central nervous system medications: Imidazole derivatives act as gamma-aminobutyric acid (GABA) receptor agonists, useful in managing anxiety, seizures, and sleep disorders .
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Antimicrobial agents: Beyond antifungal applications, imidazole compounds show antibacterial properties by interfering with DNA synthesis in bacteria .
Industrial Applications
Imidazole's unique chemical properties make it valuable across diverse industrial sectors. The distribution of industrial applications is presented in Figure 1, highlighting the predominance of industrial uses followed by pharmaceutical, materials, and analytical applications.
Corrosion Inhibition
Imidazole has proven highly effective as a corrosion inhibitor, particularly for transition metals like copper and carbon steel. In the petroleum industry, imidazole derivatives are widely employed to protect metal surfaces from corrosion, especially in environments containing halogen ions, H₂S, and CO₂ .
Recent research has demonstrated that self-synthesized imidazole derivatives can significantly reduce the corrosion current density of Q235 carbon steel from 3.8 × 10⁻⁶ A/cm² to 1 × 10⁻⁶ A/cm² in acid 3.5 wt.% NaCl solution, providing excellent protection against localized corrosion .
Polymer Chemistry Applications
In polymer science, imidazole serves multiple functions:
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Hardener for epoxy resins: Imidazole provides heat resistance and mechanical strength to epoxy systems .
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Catalyst: It functions as a urethane foaming catalyst in polymer production .
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Semiconductor encapsulant and adhesive: Imidazole exhibits excellent properties for electronic substrates requiring heat resistance .
Analytical Chemistry Applications
Imidazole plays a significant role in analytical chemistry:
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Karl Fischer reagent: Imidazole is utilized in water content determination .
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Buffer in biochemical research: Imidazole serves as a suitable buffer in the pH range of 6.2-7.8 .
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Protein purification: It is employed in the purification of His-tagged proteins in immobilized metal affinity chromatography (IMAC), where excess imidazole displaces His-tagged proteins from nickel coordination .
Other Industrial Applications
Additional industrial uses include:
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Textile processing: Imidazole aids in dye fixation and color enhancement.
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Photography: It is incorporated into photographic development chemicals .
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Construction materials: Imidazole is used in paints, varnishes, cements, and adhesives .
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Agricultural applications: It serves as an intermediate in pesticide production .
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